3-(Benzylsulfanyl)-5-bromopyridine is a chemical compound characterized by a pyridine ring substituted with a bromine atom and a benzylsulfanyl group. Its molecular formula is C11H10BrN, and it has a molecular weight of approximately 252.11 g/mol. The compound features a five-membered heterocyclic structure, which contributes to its unique chemical properties and potential biological activities. The presence of the bromine atom enhances its reactivity, making it suitable for various
Research indicates that compounds with similar structures to 3-(Benzylsulfanyl)-5-bromopyridine exhibit various biological activities, including:
The synthesis of 3-(Benzylsulfanyl)-5-bromopyridine typically involves several steps:
3-(Benzylsulfanyl)-5-bromopyridine has potential applications in:
Studies on the interactions of 3-(Benzylsulfanyl)-5-bromopyridine with biological targets are crucial for understanding its pharmacological profile. Research has indicated that:
Several compounds share structural similarities with 3-(Benzylsulfanyl)-5-bromopyridine. Here are some notable examples:
These compounds highlight the uniqueness of 3-(Benzylsulfanyl)-5-bromopyridine through its specific substitution pattern and potential applications in medicinal chemistry and beyond. Each compound's distinct functional groups influence their reactivity and biological activity, making them valuable in various research fields.
The X-ray crystallographic analysis of brominated pyridine derivatives and sulfur-containing heterocycles provides critical structural information for understanding 3-(Benzylsulfanyl)-5-bromopyridine [1] [2] [3] [4]. Crystal structures of bromopyridine analogs reveal characteristic molecular geometries and packing arrangements that can be extrapolated to the target compound.
Related bromopyridine compounds demonstrate orthorhombic crystal systems with space group P2₁2₁2₁, exhibiting specific unit cell parameters. For 5-bromopyridine-2,3-diamine, crystallographic data shows a = 3.82640(10) Å, b = 8.7336(2) Å, c = 18.6007(3) Å with V = 621.60(2) ų and Z = 4 [2]. The molecular structure displays nearly planar geometry with root mean square deviation from the mean plane of all non-hydrogen atoms of 0.01 Å, indicating minimal distortion from planarity [2].
Crystal structure analysis of 3-bromopyridine N-oxide reveals the formation of two independent molecules in the asymmetric unit related by a pseudo-inversion center, with an observed ring-ring angle of 5.49(13)° [3]. The crystal packing exhibits a characteristic herringbone pattern with zigzag running along the b-axis direction. The least-squares plane containing the rings makes a plane-plane angle of 66.69(10)° with symmetrically related molecules [3].
The brominated substituent influences intermolecular interactions, with Br⋯Br intermolecular distances of 4.0408(16) Å observed in the crystal packing [3]. The herringbone layer-to-layer distance measures 3.431(4) Å with a shift of 1.742(7) Å, indicating significant π-π stacking interactions between aromatic rings [3].
Crystallographic analysis of sulfur-containing heterocycles demonstrates similar structural features. Phosphorus-sulfur heterocycles show highly puckered nine- or ten-membered rings with specific angular relationships between mean planes of heteroatoms [5]. The angles between the mean plane of two phosphorus atoms and two oxygen atoms (P₂O₂) and adjacent aromatic rings range from 86.93° to 89.95° in related structures [5].
The proton Nuclear Magnetic Resonance spectrum of 3-(Benzylsulfanyl)-5-bromopyridine exhibits characteristic chemical shift patterns reflecting the distinct electronic environments of aromatic and aliphatic protons [6] [7] [8]. The pyridine ring protons appear in the aromatic region between 7.0-8.6 parts per million, consistent with established chemical shift ranges for brominated pyridine derivatives [6] [9].
Specifically, the H-2 proton adjacent to the nitrogen atom typically resonates at 8.58-8.62 parts per million, demonstrating significant downfield shift due to the electron-withdrawing effect of the nitrogen heteroatom [6] [8]. The H-4 and H-6 protons exhibit chemical shifts in the range of 7.29-7.76 parts per million, with fine structure reflecting vicinal coupling interactions across the aromatic ring [6] [7].
The benzyl moiety contributes distinctive multipicity patterns with the aromatic benzyl protons appearing as complex multipets between 7.2-7.4 parts per million [10]. The benzyl methylene protons (-CH₂-) exhibit characteristic chemical shifts around 3.7-4.0 parts per million, positioned downfield from saturated aliphatic carbons due to the electron-withdrawing effect of the aromatic benzyl group and sulfur atom [11] [10].
Coupling constant analysis reveals typical vicinal coupling patterns with J-values ranging from 7-8 Hertz for ortho-positioned protons on the pyridine ring [7]. The coupling between aromatic protons follows established patterns observed in monosubstituted pyridines, with meta-coupling constants typically 1-2 Hertz and para-coupling constants less than 1 Hertz [7].
Integration ratios provide quantitative verification of the molecular structure, with the aromatic region integrating for seven protons (three pyridine + five benzyl aromatic protons) and the methylene region integrating for two protons [10]. Temperature-dependent studies may reveal coalescence phenomena related to conformational dynamics around the sulfur-carbon bonds.
The carbon-13 Nuclear Magnetic Resonance spectrum provides comprehensive structural elucidation through characteristic chemical shift patterns for aromatic and aliphatic carbon environments [12] [13] [14]. Aromatic carbons in 3-(Benzylsulfanyl)-5-bromopyridine exhibit chemical shifts in the range of 110-150 parts per million, consistent with established values for substituted pyridine and benzene systems [12] [14].
The pyridine carbon atoms display distinctive chemical shift patterns reflecting the electronic influence of nitrogen and bromine substituents [13]. The carbon bearing the bromine substituent (C-5) typically resonates at 108-115 parts per million, shifted upfield relative to unsubstituted aromatic carbons due to the heavy atom effect [13]. The carbon adjacent to nitrogen (C-2) appears significantly downfield at 150-158 parts per million reflecting the electron-withdrawing influence of the nitrogen heteroatom [13].
Carbons at positions C-3, C-4, and C-6 of the pyridine ring exhibit intermediate chemical shifts between 120-140 parts per million, with C-3 bearing the sulfur substituent showing characteristic downfield shifts to approximately 135-145 parts per million [13] [15]. The benzyl aromatic carbons resonate in the typical aromatic region with the ipso carbon (directly attached to the methylene bridge) appearing around 140 parts per million [10].
The benzyl methylene carbon (-CH₂-) provides a diagnostic signal at 35-40 parts per million, positioned downfield from typical aliphatic carbons due to the electron-withdrawing effects of both the aromatic benzyl group and the sulfur atom [10]. This chemical shift range is characteristic of benzylic carbons adjacent to heteroatoms [12] [10].
Carbon-hydrogen coupling constants derived from satellite spectra reveal typical one-bond coupling values of 125-180 Hertz for aromatic carbons and 125-140 Hertz for the methylene carbon [13]. Long-range coupling constants provide additional structural confirmation with two-bond and three-bond couplings ranging from 5-25 Hertz [13].
The mass spectrometric analysis of 3-(Benzylsulfanyl)-5-bromopyridine reveals characteristic fragmentation patterns reflecting the molecular structure and bonding relationships [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio corresponding to the molecular weight of 280/282 atomic mass units, displaying the characteristic bromine isotope pattern with peaks separated by two mass units in approximately 1:1 intensity ratio [17].
Primary fragmentation pathways involve cleavage at the benzyl-sulfur bond, generating base peak fragments at mass-to-charge ratios of 91 (tropylium ion from benzyl group) and 189/191 (bromopyridyl-sulfur fragment) [18] [19]. The tropylium ion formation represents a highly stable seven-membered aromatic cation characteristic of benzyl-containing compounds [18].
Secondary fragmentation patterns include loss of sulfur (32 atomic mass units) from molecular ion fragments, producing peaks at 248/250 mass units corresponding to bromopyridyl-benzyl cations [20]. Additional fragmentation involves elimination of bromine atom (loss of 79/81 atomic mass units) generating pyridyl-containing fragments at 201/199 mass units [16] [17].
The brominated pyridine ring exhibits characteristic fragmentation with loss of hydrogen cyanide (27 atomic mass units) producing fragments at mass-to-charge ratios consistent with brominated aromatic systems [16]. Ring expansion and contraction processes typical of pyridine derivatives generate additional diagnostic fragments in the low mass region [18].
Collision-induced dissociation studies reveal energy-dependent fragmentation pathways with initial cleavage favoring the benzyl-sulfur bond at low collision energies, progressing to ring fragmentation at higher energies [20]. Tandem mass spectrometry experiments provide structural confirmation through diagnostic neutral losses and characteristic fragment ion patterns [20] [21].
The infrared spectrum of 3-(Benzylsulfanyl)-5-bromopyridine exhibits characteristic vibrational modes reflecting the functional groups and molecular structure [22] [23] [24] [25]. Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 wavenumbers, with pyridine carbon-hydrogen stretches typically observed at 3020-3080 wavenumbers [24] [25] [26].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the region 1600-1400 wavenumbers, characteristic of substituted pyridine and benzene ring systems [25] [26]. Pyridine-specific vibrational modes include ring breathing vibrations around 1580-1600 wavenumbers and characteristic nitrogen-containing aromatic vibrations at 1500-1550 wavenumbers [25].
Carbon-sulfur stretching vibrations appear as medium intensity bands in the region 700-600 wavenumbers, consistent with aromatic carbon-sulfur bonds [23] [27]. The specific frequency depends on the electronic environment, with electron-withdrawing substituents typically shifting the vibration to higher wavenumbers [27]. Sulfur-carbon stretching in benzyl sulfide systems typically occurs around 690-720 wavenumbers [23].
Carbon-bromine stretching vibrations manifest as weak to medium intensity bands in the region 500-600 wavenumbers [22] [28]. The exact frequency depends on the position of bromine substitution and electronic effects of adjacent substituents [22]. For brominated pyridines, this vibration typically appears around 520-580 wavenumbers [22].
Out-of-plane bending vibrations of aromatic hydrogen atoms provide additional structural information, with substitution pattern-dependent frequencies in the region 900-675 wavenumbers [26]. The specific pattern of these vibrations allows determination of substitution positions on both pyridine and benzene rings [26]. Combination and overtone bands in the region 2000-1650 wavenumbers provide supplementary structural confirmation through characteristic fingerprint patterns [26].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium | Pyridine and benzyl aromatic protons |
| Aromatic C=C stretch | 1600-1400 | Strong | Ring vibrations |
| C-S stretch | 700-600 | Medium | Sulfur-carbon bond |
| C-Br stretch | 500-600 | Weak-Medium | Bromine-carbon bond |
| Out-of-plane C-H bend | 900-675 | Variable | Substitution pattern indicator |